
3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazine ring, a sulfamoyl group, and a carboxamide group, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an o-aminophenol derivative with formaldehyde and a suitable amine under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzoxazine intermediate with a sulfonamide derivative, often in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfamoyl group is known to interact with enzyme active sites, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties. The ability to modify its structure allows for the optimization of its biological activity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the natural substrates of enzymes, leading to competitive inhibition. The benzoxazine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-N-(4-sulfamoylphenyl)-2H-1,4-benzoxazine-6-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
3-hydroxy-N-(4-aminobenzyl)-2H-1,4-benzoxazine-6-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.
3-hydroxy-N-(4-methylbenzyl)-2H-1,4-benzoxazine-6-carboxamide: Similar structure but with a methyl group instead of a sulfamoyl group.
Uniqueness
The presence of the sulfamoyl group in 3-hydroxy-N-(4-sulfamoylbenzyl)-2H-1,4-benzoxazine-6-carboxamide provides unique properties, such as enhanced solubility and specific interactions with biological targets. This makes it distinct from other similar compounds and valuable in various applications.
Properties
Molecular Formula |
C16H15N3O5S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-oxo-N-[(4-sulfamoylphenyl)methyl]-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C16H15N3O5S/c17-25(22,23)12-4-1-10(2-5-12)8-18-16(21)11-3-6-14-13(7-11)19-15(20)9-24-14/h1-7H,8-9H2,(H,18,21)(H,19,20)(H2,17,22,23) |
InChI Key |
AVXIKHIDZKYJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017264.png)
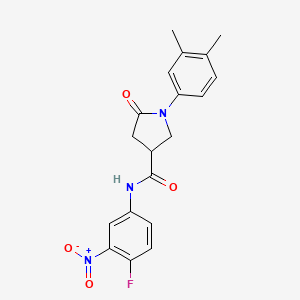
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11017275.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B11017277.png)
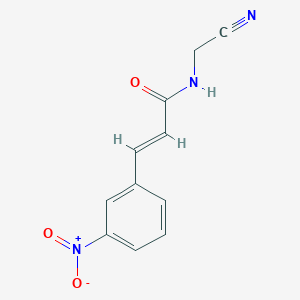
![N-(3-chloro-4-methylphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11017295.png)
![3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11017296.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B11017303.png)
![2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11017321.png)
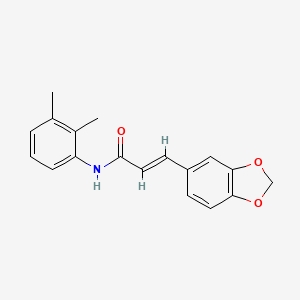
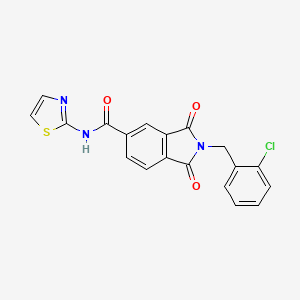
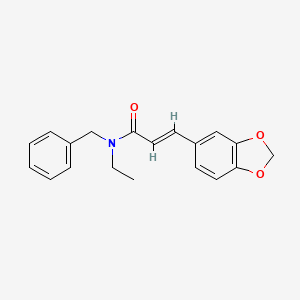

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11017350.png)
